Sucrose heptalaurate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

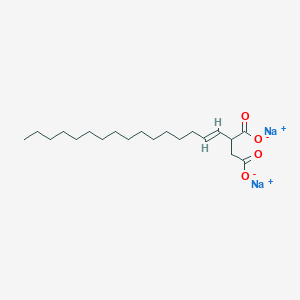

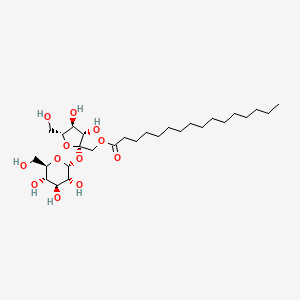

Saccharoseheptalaurat ist eine chemische Verbindung, die aus Saccharose und sieben Laurinsäuremolekülen besteht. Es handelt sich um eine Art von Saccharoseester, die in verschiedenen Industrien, einschließlich Lebensmittel, Kosmetika und Pharmazeutika, als Tenside weit verbreitet sind. Saccharoseheptalaurat ist bekannt für seine ungiftigen, biologisch abbaubaren Eigenschaften, was es zu einer attraktiven Option für umweltfreundliche Anwendungen macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Saccharoseheptalaurat kann durch die Umesterung von Saccharose mit Methyllurat synthetisiert werden. Diese Reaktion erfordert typischerweise einen Katalysator, wie z. B. Kaliumcarbonat, und wird in einem Lösungsmittel wie Dimethylsulfoxid (DMSO) durchgeführt. Die Reaktionsbedingungen umfassen Temperaturen im Bereich von 60 °C bis 90 °C und Ultraschallfrequenzen, um die Ausbeute zu erhöhen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Saccharoseheptalaurat umfasst einen zweistufigen Prozess. In der ersten Stufe wird Laurinsäure mit Methanol verestert, um Methyllurat zu erhalten. In der zweiten Stufe wird Methyllurat in Gegenwart eines Basenkatalysators unter reduziertem Druck und wasserfreien Bedingungen einer Umesterung mit Saccharose unterzogen .

Analyse Chemischer Reaktionen

Reaktionstypen

Saccharoseheptalaurat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Produkte führen.

Reduktion: Reduktionsreaktionen können die Estergruppen modifizieren und sie möglicherweise in Alkohole umwandeln.

Substitution: Substitutionsreaktionen können die Laurathgruppen durch andere Fettsäuren oder funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Katalysatoren wie Natriummethoxid werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Saccharoseester mit verschiedenen Fettsäureketten, Alkohole und oxidierte Derivate.

Wissenschaftliche Forschungsanwendungen

Saccharoseheptalaurat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Tensid in der organischen Synthese und als Stabilisator in Emulsionen verwendet.

Biologie: In Studien zur Membranpermeabilität eingesetzt und als Modellverbindung zur Untersuchung der Esterhydrolyse.

Medizin: Aufgrund seiner Biokompatibilität und seiner Fähigkeit, die Löslichkeit hydrophober Arzneimittel zu erhöhen, wird es für seinen potenziellen Einsatz in Arzneimittel-Abgabesystemen untersucht.

Industrie: Wird bei der Formulierung von biologisch abbaubaren Reinigungsmitteln und Körperpflegeprodukten eingesetzt

Wirkmechanismus

Der Wirkmechanismus von Saccharoseheptalaurat beinhaltet seine Wechselwirkung mit Lipiddoppelschichten, was zu einer Membranstörung führt. Diese Wechselwirkung kann die Permeabilität von Membranen erhöhen, was es als Permeationsverstärker in Arzneimittel-Abgabesystemen nützlich macht. Die molekularen Zielstrukturen umfassen Tight Junctions in Epithelzellen, die moduliert werden, um den parzellulären Transport zu erhöhen .

Wirkmechanismus

The mechanism of action of sucrose heptalaurate involves its interaction with lipid bilayers, leading to membrane perturbation. This interaction can enhance the permeability of membranes, making it useful as a permeation enhancer in drug delivery systems. The molecular targets include tight junctions in epithelial cells, which are modulated to increase paracellular transport .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Saccharosemonolaurat

- Saccharosediolaurat

- Saccharosetrilaurat

- Saccharosetetralaurat

- Saccharosepentalaurat

- Saccharosehexalaurat

Einzigartigkeit

Saccharoseheptalaurat ist einzigartig aufgrund seines höheren Veresterungsgrades, der ihm im Vergleich zu seinen niedriger veresterten Gegenstücken einzigartige physikalisch-chemische Eigenschaften verleiht. Dieser höhere Veresterungsgrad verstärkt seine tensidischen Eigenschaften und macht es effektiver in Anwendungen, die starke Emulgier- und Stabilisierungsfähigkeiten erfordern .

Eigenschaften

CAS-Nummer |

66844-30-2 |

|---|---|

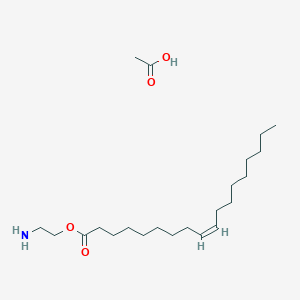

Molekularformel |

C96H176O18 |

Molekulargewicht |

1618.4 g/mol |

IUPAC-Name |

[(2R,3R,4S,5S)-3,4-di(dodecanoyloxy)-5-(dodecanoyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tri(dodecanoyloxy)-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |

InChI |

InChI=1S/C96H176O18/c1-8-15-22-29-36-43-50-57-64-71-83(98)105-79-82-91(109-86(101)74-67-60-53-46-39-32-25-18-11-4)94(112-89(104)77-70-63-56-49-42-35-28-21-14-7)96(113-82,80-106-84(99)72-65-58-51-44-37-30-23-16-9-2)114-95-93(111-88(103)76-69-62-55-48-41-34-27-20-13-6)92(110-87(102)75-68-61-54-47-40-33-26-19-12-5)90(81(78-97)107-95)108-85(100)73-66-59-52-45-38-31-24-17-10-3/h81-82,90-95,97H,8-80H2,1-7H3/t81-,82-,90-,91-,92+,93-,94+,95-,96+/m1/s1 |

InChI-Schlüssel |

UFCDEEBENIGJJD-ZYIKOXFUSA-N |

Isomerische SMILES |

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.